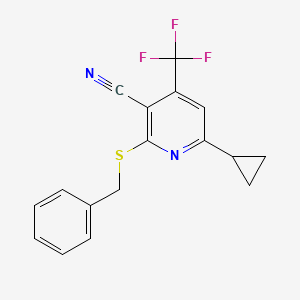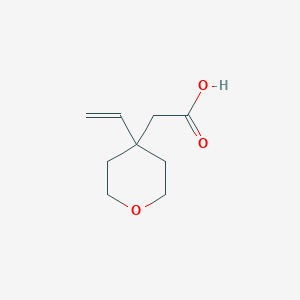
1-(Thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea is a chemical compound that belongs to the class of urea derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science.
作用機序
The mechanism of action of 1-(Thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as protein kinases and chitin synthase. It has also been suggested to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and fungi. It has also been reported to inhibit the replication of certain viruses. In vivo studies have shown that this compound can modulate the immune system and reduce inflammation.
実験室実験の利点と制限
One of the advantages of using 1-(Thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea in lab experiments is its potential to exhibit multiple biological activities. This compound can be easily synthesized using various methods. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on 1-(Thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea. One of the directions is to investigate its potential as a therapeutic agent for various diseases such as cancer, fungal infections, and viral infections. Another direction is to study its potential as a herbicide and insecticide for agricultural applications. In material science, future research can focus on the synthesis of novel materials using this compound as a building block. Additionally, future studies can focus on improving the solubility and bioavailability of this compound for better use in lab experiments.
In conclusion, this compound is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
合成法
1-(Thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea can be synthesized using various methods. One of the most common methods is the reaction between 2-(trifluoromethyl)aniline and thiophene-3-carboxaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with urea to obtain the final product. Other methods include the reaction between 2-(trifluoromethyl)aniline and thiophene-3-isocyanate or the reaction between 2-(trifluoromethyl)aniline and thiophene-3-carbonyl chloride in the presence of a base.
科学的研究の応用
1-(Thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea has potential applications in various fields of scientific research. In medicinal chemistry, this compound has been reported to exhibit anticancer, antifungal, and antiviral activities. It has also been studied as a potential inhibitor of protein kinases and as a modulator of the immune system. In agriculture, this compound has been investigated as a potential herbicide and insecticide. In material science, this compound has been used as a building block for the synthesis of novel materials with potential applications in electronic and optical devices.
特性
IUPAC Name |
1-(thiophen-3-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2OS/c14-13(15,16)10-3-1-2-4-11(10)18-12(19)17-7-9-5-6-20-8-9/h1-6,8H,7H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQLYMROKCUHFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2901845.png)
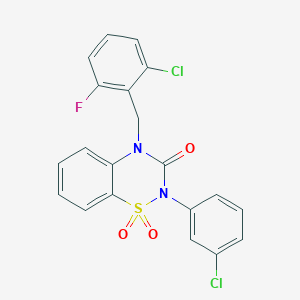
![1-[3-(3-Hydroxypropyl)-4-methyl-2-(4-methylphenyl)imino-1,3-thiazol-5-yl]ethanone](/img/structure/B2901851.png)
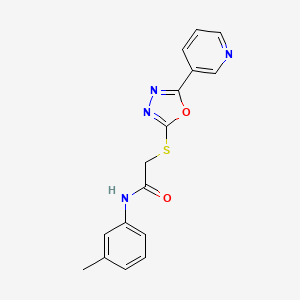
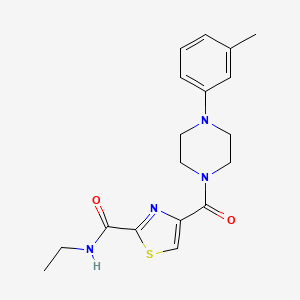

![Methyl 3-(5-{[(anilinocarbonyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate](/img/structure/B2901857.png)
![7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2901858.png)

![6-Chloro-3-[4-(2-chlorophenyl)piperazin-1-yl]thiochromen-4-one](/img/structure/B2901863.png)
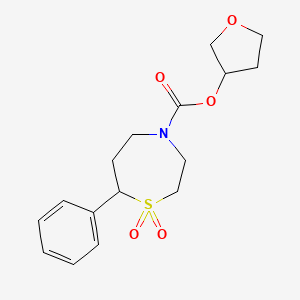
![2-(benzo[d]isoxazol-3-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2901865.png)
